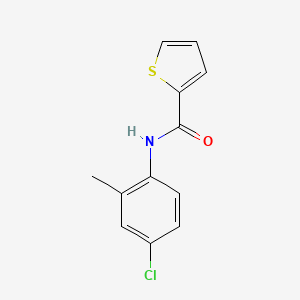

![molecular formula C16H18N2O3S B5519559 N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a broader class of chemicals that have been investigated for their potential in medicinal chemistry, particularly for their roles in antiarrhythmic activity, as well as their molecular structure and properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds has been reported, where various methodologies are employed to achieve the desired chemical structure. For instance, Ellingboe et al. (1992) described the synthesis and antiarrhythmic activity of a series of benzamides and sulfonamides, highlighting the potent Class III activity of selected compounds without effects on conduction both in vitro and in vivo (Ellingboe et al., 1992). Additionally, synthetic pathways involving diazotization, Sandmeyer reaction, and other steps have been explored for the preparation of related compounds, indicating a complex but feasible synthesis process for similar molecules (Yang Jian-she, 2009).

Molecular Structure Analysis

Studies focusing on the molecular structure of sulfonamide derivatives, including density functional theory (DFT) calculations, vibrational frequency analysis, and potential energy distribution (PED), have been conducted to understand the reactivity nature and structural behavior of these molecules (A. FazilathBasha et al., 2021).

Chemical Reactions and Properties

Research on similar sulfonamide compounds has revealed a variety of chemical reactions and properties, including their roles in prodrug forms, where derivatives are evaluated as potential prodrug forms for the sulfonamide group, showing enzymatic hydrolysis to yield the parent sulfonamide in quantitative amounts (J. D. Larsen et al., 1988).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, of related compounds have been thoroughly investigated. For instance, the crystal structure and Hirshfeld surface analysis of a related molecule were determined, showing the stabilization of the structure by intramolecular and intermolecular hydrogen bonds (Koffi Sénam Etsè et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors, natural bond orbital analysis, and frontier molecular orbital (FMOs) analysis, have been characterized for sulfonamide compounds to understand their reactivity and potential biological activity (A. FazilathBasha et al., 2021).

Scientific Research Applications

Prodrug Development

Research has shown interest in derivatives of sulfonamides, such as "N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide," for the development of prodrugs. For instance, various N-acyl derivatives of model sulfonamides were synthesized and evaluated as potential prodrug forms, aiming to enhance water solubility and lipophilicity at physiological pH, which are critical parameters for efficient drug delivery (Larsen, Bundgaard, & Lee, 1988).

Antiarrhythmic Activity

A series of compounds, including those related to "N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide," were synthesized and tested for their Class III antiarrhythmic activity. These compounds have shown potential in vitro and in vivo for the treatment of arrhythmias without affecting conduction, indicating their specificity and efficacy in targeting heart rhythm disorders (Ellingboe et al., 1992).

Enzyme Inhibition

Studies have also explored the use of sulfonamide derivatives in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Compounds with sulfonamide groups have been investigated for their inhibitory effects on different isoforms of carbonic anhydrase, which could have implications in treating diseases related to enzyme dysregulation (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Water Purification and Desalination

In material science, derivatives of sulfonamides have been utilized in the synthesis of novel polymers for water purification and desalination technologies. For example, the synthesis of poly sulphonyl amino benzamide (PSAB) and its application in creating composite membranes for sea water desalination shows the versatility of sulfonamide derivatives in addressing global challenges related to water scarcity (Padaki et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of sulfonamide compounds provide foundational knowledge for their applications in various scientific fields. For instance, the synthesis of metal complexes with sulfonamide derivatives illustrates the potential of these compounds in catalysis and material science research (Orie, Ike, & Nzeneri, 2021).

properties

IUPAC Name |

N-benzyl-4-(methanesulfonamidomethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-22(20,21)18-12-14-7-9-15(10-8-14)16(19)17-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFZAQEZQYPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973723 |

Source

|

| Record name | N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5815-46-3 |

Source

|

| Record name | N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![N-{[5-(4-chloro-3-fluorobenzyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5519548.png)

![methyl [(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5519551.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)